2-(6-Bromonaphthalen-2-yl)oxyoxane-3,4,5-triol
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Overview
Description
2-(6-Bromonaphthalen-2-yl)oxyoxane-3,4,5-triol is a chemical compound with the molecular formula C15H15BrO5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 6th position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromonaphthalen-2-yl)oxyoxane-3,4,5-triol typically involves the bromination of naphthalene followed by glycosylation. The bromination step introduces a bromine atom at the 6th position of the naphthalene ring. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
The glycosylation step involves the reaction of the brominated naphthalene with a suitable glycosyl donor, such as a protected sugar derivative, in the presence of a Lewis acid catalyst. The reaction conditions may vary depending on the specific glycosyl donor and catalyst used .
Industrial Production Methods
the general principles of bromination and glycosylation can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromonaphthalen-2-yl)oxyoxane-3,4,5-triol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
2-(6-Bromonaphthalen-2-yl)oxyoxane-3,4,5-triol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(6-Bromonaphthalen-2-yl)oxyoxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The bromine atom and the oxane ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-[(6-Bromonaphthalen-2-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol: This compound has a similar structure but contains an additional hydroxymethyl group.
Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate: This derivative has a methyl ester group instead of the oxane ring.
Uniqueness
2-(6-Bromonaphthalen-2-yl)oxyoxane-3,4,5-triol is unique due to its specific combination of a brominated naphthalene ring and an oxane ring with multiple hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO5/c16-10-3-1-9-6-11(4-2-8(9)5-10)21-15-14(19)13(18)12(17)7-20-15/h1-6,12-15,17-19H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFCYXMRDUCMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C2)C=C(C=C3)Br)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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